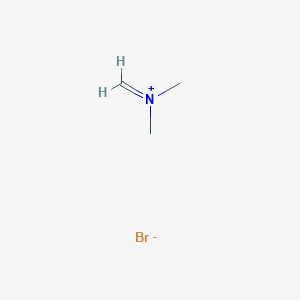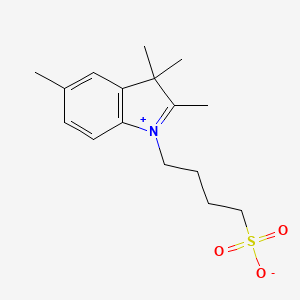
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C16H23NO3S and a molecular weight of 309.43 g/mol . This compound is known for its unique structure, which includes a sulfobutyl group attached to the indolium core. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt typically involves the reaction of indole derivatives with sulfobutylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfobutyl group enhances its solubility and allows it to interact more effectively with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt include:
2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-3H-indolium: Shares a similar structure but may have different functional groups.
4-(2,3,3,5-Tetramethyl-3H-indolium-1-yl)butane-1-sulfonate: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific sulfobutyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54136-29-7 |
|---|---|
Formule moléculaire |
C16H23NO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3 |
Clé InChI |
RBBBQDHFTRURQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



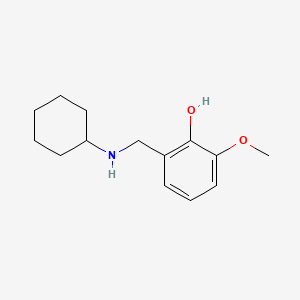
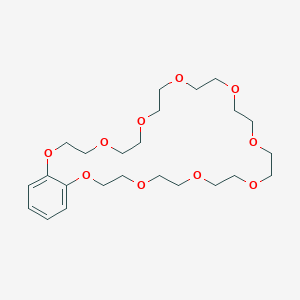
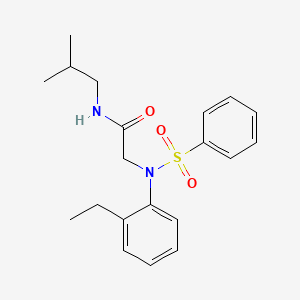


![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)

![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
